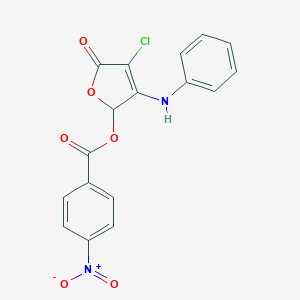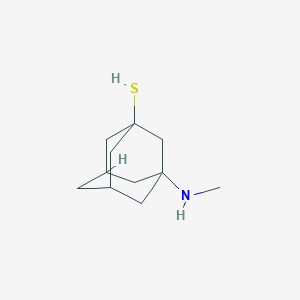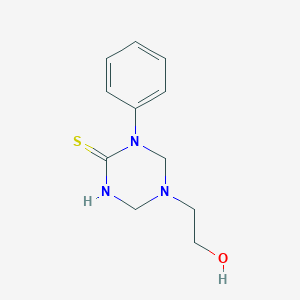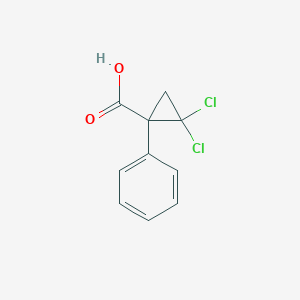
4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE is a complex organic compound with the molecular formula C17H11ClN2O6 This compound is characterized by its unique structure, which includes an anilino group, a chloro substituent, and a nitrobenzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furanyl Ring: The initial step involves the formation of the 2,5-dihydro-2-furanyl ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro and Anilino Groups: The chloro and anilino groups are introduced through substitution reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride, while the anilino group can be introduced via nucleophilic substitution using aniline.
Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the intermediate compound with 4-nitrobenzoic acid. This can be carried out using standard esterification techniques, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Amines, thiols
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives
Reduction Products: Amino derivatives
Substitution Products: Compounds with substituted nucleophiles
科学研究应用
4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable compound in drug discovery.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The anilino group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. The chloro group can enhance the compound’s binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 3-Anilino-4-chloro-5-oxo-2,5-dihydro-2-furanyl benzoate
- 3-Anilino-4-chloro-5-oxo-2,5-dihydro-2-furanyl 4-methylbenzoate
Uniqueness
4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical processes.
属性
分子式 |
C17H11ClN2O6 |
|---|---|
分子量 |
374.7g/mol |
IUPAC 名称 |
(3-anilino-4-chloro-5-oxo-2H-furan-2-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H11ClN2O6/c18-13-14(19-11-4-2-1-3-5-11)17(26-16(13)22)25-15(21)10-6-8-12(9-7-10)20(23)24/h1-9,17,19H |
InChI 键 |
HUWFBAZUDSQEDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-allyl-N-[3-(4-chloro-3-methylphenoxy)propyl]amine](/img/structure/B397055.png)
![({3-[(Carboxymethyl)sulfanyl]-1,2,4-thiadiazol-5-yl}sulfanyl)acetic acid](/img/structure/B397056.png)

![4-Oxo-4-[(2-pyridinylmethyl)amino]-2-butenoic acid](/img/structure/B397062.png)
![2-({[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397063.png)
![2-({[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397064.png)
![2-({[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397066.png)
![2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397067.png)
![2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397069.png)
![2-({[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397070.png)
![2-[2-(2-adamantylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B397072.png)

![6-nitro-5,7-dimethoxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B397078.png)
